molecular formula C15H16ClNO2 B14858696 2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol

2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B14858696
M. Wt: 277.74 g/mol
InChI Key: IODWCZBCMZTZQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 3-chlorophenylamine with formaldehyde and 6-ethoxyphenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent.

Chemical Reactions Analysis

2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents. It is also used in biological studies to understand cellular processes and pathways .

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets in cells. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved in its action are still under investigation, but it is known to influence various cellular processes .

Comparison with Similar Compounds

2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol can be compared with other similar compounds such as:

  • 2-{[(4-Chlorophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(3-Bromophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(3-Fluorophenyl)amino]methyl}-6-ethoxyphenol

These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chlorophenyl group, which imparts distinct properties and applications .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2-[(3-chloroanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H16ClNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3

InChI Key

IODWCZBCMZTZQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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